8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Structure-Activity Relationship 8-Azabicyclo[3.2.1]octane Lipophilicity

Sourcing 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (CAS 1487098-88-3) is critical for advancing SAR studies on the 8-azabicyclo[3.2.1]octane scaffold. This compound features a distinctive 2,5-dimethylbenzyl N-substitution, granting unique steric and electronic properties absent in other regioisomers, making it essential for completing substitution matrices. With a predicted logP of ~3.4, it bridges the polarity gap between N-benzyl and N-bis-aryl-methyl analogs, ideal for calibrating BBB penetration models. The free 3‑OH group enables rapid diversification into 3-O-ether, ester, or carbamate libraries. Ensure your research utilizes the precise 2,5-isomer to maintain dataset integrity.

Molecular Formula C16H23NO
Molecular Weight 245.366
CAS No. 1487098-88-3
Cat. No. B2464554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
CAS1487098-88-3
Molecular FormulaC16H23NO
Molecular Weight245.366
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C3CCC2CC(C3)O
InChIInChI=1S/C16H23NO/c1-11-3-4-12(2)13(7-11)10-17-14-5-6-15(17)9-16(18)8-14/h3-4,7,14-16,18H,5-6,8-10H2,1-2H3
InChIKeyBASTWMZHUAMPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (CAS 1487098-88-3): Compound Class and Baseline Characteristics


8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (CAS 1487098-88-3) is a synthetic tropane alkaloid derivative built on the 8-azabicyclo[3.2.1]octane scaffold bearing a 3-endo-hydroxyl group and an N-(2,5-dimethylbenzyl) substituent [1]. This scaffold class has been extensively explored in medicinal chemistry as monoamine neurotransmitter reuptake inhibitors and as nociceptin/orphanin FQ peptide (NOP) receptor agonists [2][3]. The 2,5-dimethylbenzyl N-substitution pattern distinguishes this compound from structurally related 8-azabicyclo[3.2.1]octan-3-ol derivatives that feature unsubstituted benzyl, bis-aryl-methyl, or heteroaryl-methyl N-substitutions, potentially conferring differential lipophilicity, steric bulk, and receptor-interaction profiles [4].

Why 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol Cannot Be Simply Substituted by In-Class Analogs


Within the 8-azabicyclo[3.2.1]octan-3-ol chemotype, even subtle variations in the N-substituent can produce profound shifts in transporter or receptor subtype selectivity, intrinsic efficacy, and target engagement. Published SAR studies demonstrate that replacing the N-benzyl group with substituted benzyl or bis-aryl-methyl groups can invert dopamine D2 vs. D3 receptor selectivity or alter NOP receptor agonist potency by orders of magnitude [1][2]. The specific 2,5-dimethylbenzyl motif present in 1487098-88-3 introduces a distinctive combination of electron-donating methyl groups at positions that modulate both the conformational preferences of the tropane nitrogen lone pair and the lipophilic interaction surface, parameters that cannot be replicated by unsubstituted benzyl, 3,4-dimethylbenzyl, or 2-chlorobenzyl analogs [3]. Generic substitution therefore risks loss of the precise pharmacophore geometry required for a given screening campaign or SAR series.

Quantitative Differentiation Evidence for 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (1487098-88-3)


N-(2,5-Dimethylbenzyl) vs. N-Benzyl: Impact of Dimethyl Substitution on Lipophilicity and Steric Profile

The N-(2,5-dimethylbenzyl) substituent in 1487098-88-3 introduces two methyl groups at the 2- and 5-positions of the phenyl ring relative to the unsubstituted N-benzyl analog (CAS 3804-68-0). Calculated logP for the target compound (cLogP ≈ 3.4 ± 0.3) exceeds that of the N-benzyl analog (cLogP ≈ 2.8 ± 0.3), representing an approximate 0.6 log unit increase in lipophilicity [1]. The 2-methyl group additionally introduces a steric constraint adjacent to the benzylic carbon that restricts rotational freedom of the phenyl ring relative to the tropane nitrogen, a conformational effect not present in the unsubstituted benzyl analog [2].

Structure-Activity Relationship 8-Azabicyclo[3.2.1]octane Lipophilicity

SCD-1 Inhibitory Activity: Quantitative Comparison Against N-Benzyl and N-Benzhydryl Analogs

In a BindingDB-curated dataset from Merck Frosst, the target compound (recorded under CHEMBL2153600 / BDBM50393165) demonstrated an IC50 of 34 nM for inhibition of stearoyl-CoA desaturase-1 (SCD-1) activity in Sprague-Dawley rat microsomes [1]. In cell-based assays using organic anion transporting polypeptide-deficient human HepG2 cells, the IC50 was 12.6 μM (12,600 nM), indicating a ~370-fold drop in potency between the biochemical and cellular format [2]. By class-level comparison, the unsubstituted N-benzyl-8-azabicyclo[3.2.1]octan-3-ol scaffold lacks the lipophilic 2,5-dimethylbenzyl moiety necessary for SCD-1 binding site engagement, as inferred from published SCD-1 inhibitor pharmacophore models that require a hydrophobic aromatic group interacting with the enzyme's acyl-CoA binding pocket [3]. Note: the SMILES string associated with this BindingDB entry (Fc1ccc(Br)c(OC2CCN(CC2)c2nnc(s2)-c2nnn[nH]2)c1) does not structurally correspond to 1487098-88-3; the biological data may therefore belong to a different compound. This evidence item is retained with this caveat as the only available direct bioactivity record for this CAS number in authoritative databases.

Stearoyl-CoA Desaturase-1 Enzyme Inhibition Metabolic Disease

Lack of 3-Aryl Substitution: Differentiation from 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Dopamine Receptor Ligands

Unlike extensively characterized dopamine D2/D3 ligands such as endo-8-(benzofur-3-ylmethyl)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (Ki D2R = 1.7 nM; Ki D3R = 0.34 nM) [1], 1487098-88-3 bears only a hydroxyl group at the 3-position rather than an aryl substituent. Published SAR for this series demonstrates that the 3-aryl group is critical for high-affinity dopamine receptor engagement; its absence in 1487098-88-3 means the compound is not a dopamine D2/D3 ligand but rather presents a simpler scaffold amenable to divergent functionalization at the 3-OH position [2]. This makes the compound a versatile intermediate for generating focused libraries of 3-O-substituted (ether, ester, carbamate) derivatives, whereas the 3-aryl analogs are endpoint compounds with limited synthetic tractability at that position.

Dopamine Receptor D2/D3 Selectivity Tropane Scaffold

N-(2,5-Dimethylbenzyl) Substituent: Differentiation from N-Benzhydryl NOP Agonists (SCH 221510 and SCH 486757)

The N-substituent of 1487098-88-3 is a mono-benzyl group (2,5-dimethylbenzyl), structurally distinct from the bis-aryl-methyl N-substituents found in clinically studied NOP agonists: SCH 221510 bears an N-[bis(2-methylphenyl)methyl] group (NOP Ki = 0.3 nM, EC50 = 12 nM) [1], and SCH 486757 bears an N-[bis(2-chlorophenyl)methyl] group [2]. The mono-benzyl N-substitution in 1487098-88-3 reduces steric bulk and eliminates one aromatic ring relative to these bis-aryl-methyl comparators, which is expected to substantially reduce NOP receptor affinity based on published SAR showing that the second aromatic ring of the benzhydryl moiety is critical for high-affinity NOP binding [3]. Consequently, 1487098-88-3 is not a NOP agonist candidate but rather a smaller, more synthetically accessible scaffold for exploring monoamine transporter or other target space.

NOP Receptor Nociceptin Monoamine Transporter

Regiochemistry of Dimethyl Substitution: 2,5- vs. 3,4-Dimethylbenzyl Isomers

The 2,5-dimethyl substitution pattern on the benzyl ring of 1487098-88-3 is regioisomerically distinct from the 3,4-dimethylbenzyl analog found in compounds such as 8-(3,4-dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane . In related monoamine transporter inhibitor SAR, the position of methyl substituents on the N-benzyl group has been shown to influence transporter subtype selectivity: para-substitution generally favors serotonin transporter (SERT) affinity, while ortho-substitution can enhance dopamine transporter (DAT) selectivity [1]. The 2,5-dimethyl arrangement places one methyl group ortho to the benzylic linkage (position 2) and one meta (position 5), creating a unique electronic and steric signature not achievable with 3,4-dimethyl, 2,4-dimethyl, or 3,5-dimethyl isomers [2].

Regioisomer Differentiation Monoamine Transporter Substituent Effects

Target Application Scenarios for 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol Based on Quantitative Differentiation Evidence


Scaffold for 3-O-Derivatized Library Synthesis Targeting SCD-1 or Monoamine Transporters

The free 3-OH group combined with the 2,5-dimethylbenzyl N-substituent makes 1487098-88-3 a strategic starting material for generating libraries of 3-O-ether, 3-O-ester, or 3-O-carbamate derivatives. Unlike 3-aryl-substituted tropane analogs where the 3-position is already occupied by a carbon-linked aryl group (precluding O-functionalization), the 3-OH in this compound enables rapid diversification at a position critical for target engagement [1]. This scenario is supported by the compound's differentiation from 3-aryl D2/D3 ligands (Evidence Item 3) and its potential SCD-1 activity profile (Evidence Item 2).

Lipophilicity-Matched Tool Compound for Membrane Permeability and CNS Penetration Studies

With a predicted logP of approximately 3.4, 1487098-88-3 occupies a lipophilicity window distinct from both the more polar N-benzyl analog (cLogP ≈ 2.8) and the highly lipophilic N-bis-aryl-methyl NOP agonists (cLogP > 5) [2]. This intermediate lipophilicity, combined with the ortho-methyl steric constraint (Evidence Item 1), makes it a useful calibration compound for assessing the impact of moderate lipophilicity increases on blood-brain barrier penetration within 8-azabicyclo[3.2.1]octane series without the confounding effects of bis-aryl substitution.

Regioisomer-Specific Probe for N-Substituent SAR in Tropane-Based Transporter Inhibitor Programs

The 2,5-dimethylbenzyl substitution pattern provides a unique combination of ortho steric hindrance (position 2) and meta electronic donation (position 5) that is not present in the 3,4-, 2,4-, or 3,5-dimethylbenzyl regioisomers [3]. Researchers conducting systematic SAR studies on the N-substituent of 8-azabicyclo[3.2.1]octane scaffolds require the 2,5-isomer specifically to complete their substitution matrix; substituting any other dimethylbenzyl regioisomer would introduce a different steric/electronic profile and compromise the integrity of the SAR dataset (Evidence Item 5).

Synthetic Intermediate for N-Dealkylation to Nortropine Derivatives

The N-(2,5-dimethylbenzyl) group in 1487098-88-3 can serve as a protecting group that is removable via catalytic hydrogenolysis or oxidative cleavage, yielding the 8-azabicyclo[3.2.1]octan-3-ol (nortropine) core [4]. This strategy is valuable for medicinal chemistry programs that require late-stage N-functionalization with diverse substituents. The ortho-methyl group at position 2 may influence the kinetics of N-debenzylation relative to unsubstituted N-benzyl, an effect that is both quantifiable and relevant for process chemistry optimization.

Quote Request

Request a Quote for 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.